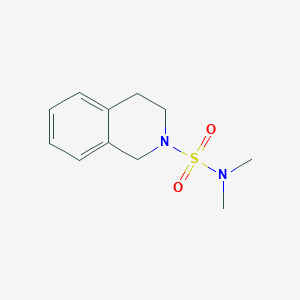

N,N-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONAMIDE

Description

N,N-Dimethyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide is a synthetic sulfonamide derivative of the tetrahydroisoquinoline scaffold, a bicyclic structure prevalent in bioactive alkaloids. The compound features a sulfonamide group at position 2 of the tetrahydroisoquinoline core and N,N-dimethyl substituents on the amine moiety.

Properties

IUPAC Name |

N,N-dimethyl-3,4-dihydro-1H-isoquinoline-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-12(2)16(14,15)13-8-7-10-5-3-4-6-11(10)9-13/h3-6H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVYOWQPOHUWMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONAMIDE typically involves the following steps:

Starting Material: The synthesis begins with 1,2,3,4-tetrahydroisoquinoline.

N-Methylation: The nitrogen atom in the tetrahydroisoquinoline ring is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.

Sulfonamide Formation: The resulting N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline is then reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base like triethylamine to form the sulfonamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH₂) enables nucleophilic and electrophilic reactions, crucial for functionalizing the compound:

-

Nucleophilic Substitution : The sulfur atom in the sulfonamide group can undergo nucleophilic displacement. For example, reactions with Grignard reagents or organolithium compounds replace the sulfonamide group with alkyl/aryl chains under controlled conditions .

-

Acid/Base Reactions : The sulfonamide’s NH proton is acidic (pKa ~10), allowing deprotonation with strong bases (e.g., NaH) to form reactive intermediates for alkylation or acylation .

Functionalization of the Tetrahydroisoquinoline Core

The saturated bicyclic ring system undergoes selective transformations:

-

Oxidation : Treatment with hydrogen peroxide (H₂O₂) oxidizes the tetrahydroisoquinoline to its dihydroisoquinoline derivative, introducing aromaticity.

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to a thiol group, yielding N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-thiol.

Catalytic Modifications

Transition-metal catalysts enable stereoselective reactions:

-

Transfer Hydrogenation : Chiral Ru(II) complexes catalyze enantioselective hydrogenation of intermediates, producing enantiomerically enriched derivatives .

-

Cyclization : BF₃·OEt₂ promotes acid-catalyzed cyclization of sulfonamide precursors to form fused polycyclic structures .

Key Reaction Pathways and Conditions

Mechanistic Insights

-

Nucleophilic Aromatic Substitution : The electron-withdrawing sulfonamide group activates the aromatic ring for substitution at the 5- or 8-positions .

-

Radical Reactions : Under UV light, the sulfonamide generates sulfonyl radicals, enabling C–H functionalization .

Stability and Side Reactions

Scientific Research Applications

Antimicrobial Activity

DMTHIQ and its derivatives have demonstrated notable antimicrobial properties. Studies indicate that tetrahydroisoquinoline derivatives can inhibit the growth of various pathogens, including bacteria and fungi. For instance, certain analogs have shown effectiveness against resistant strains of bacteria, making them potential candidates for developing new antibiotics .

Neuroprotective Effects

Research has highlighted the neuroprotective properties of DMTHIQ. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's interaction with dopaminergic pathways may help mitigate neurotoxicity associated with these conditions .

Anticancer Activity

Several studies have explored the anticancer potential of DMTHIQ derivatives. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented. Specifically, it has been shown to affect histone deacetylase (HDAC) activity, which plays a crucial role in cancer progression .

Structural Activity Relationships (SAR)

Understanding the structure-activity relationship of DMTHIQ is vital for optimizing its pharmacological properties. Modifications at various positions on the tetrahydroisoquinoline scaffold can significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| N-Methylation | Increases lipophilicity and bioavailability |

| Sulfonamide Group | Enhances solubility and stability |

| Aromatic Substituents | Modulates receptor binding affinity |

These modifications have been systematically studied to develop more potent analogs with improved therapeutic profiles .

Synthesis of DMTHIQ Derivatives

The synthesis of DMTHIQ and its derivatives involves various chemical strategies, including:

- Bischler–Nepieralski Cyclization: A common method for synthesizing tetrahydroisoquinolines that allows for the introduction of diverse functional groups.

- One-Pot Reactions: Recent advancements have led to more efficient synthetic routes that minimize steps and increase yield .

Case Study: Synthesis Optimization

A recent study optimized the synthesis of a series of DMTHIQ derivatives using a multi-component reaction approach. This method not only streamlined the process but also yielded compounds with enhanced biological activity against specific targets in cancer therapy .

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-1,2,3,4-Tetrahydroisoquinoline-7-Sulfonamide

- Core Structure: Tetrahydroisoquinoline with sulfonamide at position 5.

- Substituents : 4-Chlorophenyl group attached to the sulfonamide nitrogen.

- Molecular Formula : C₁₅H₁₅ClN₂O₂S (MW: 322.81 g/mol) .

- Key Differences: The sulfonamide group is at position 7 instead of position 2, altering electronic distribution and steric interactions.

- Implications : Positional isomerism and substituent electronegativity may influence binding affinity to biological targets, such as enzymes or receptors.

6-Methyl-1,2,3,4-Tetrahydroquinoline

- Core Structure: Tetrahydroquinoline (isosteric to tetrahydroisoquinoline but with a fused benzene ring in a different orientation).

- Substituents : Methyl group at position 4.

- Molecular Formula : C₁₀H₁₃N (MW: 147.22 g/mol) .

- Key Differences :

- Lack of sulfonamide group reduces polarity and hydrogen-bonding capacity.

- Methyl group enhances lipophilicity, favoring membrane permeability.

- Implications : The absence of sulfonamide limits its utility in targeted therapies but may improve pharmacokinetic properties like blood-brain barrier penetration.

Complex Sulfonamide Derivatives (e.g., Trifluoromethanesulfonamide Analogues)

- Example: N-(6-((4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl)-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide.

- Substituents: Trifluoromethanesulfonamide, dicyanoimidazole, and diazenyl groups.

- Molecular Weight : 452.41 g/mol .

- Key Differences :

- Bulky substituents and fluorinated groups increase metabolic stability and resistance to enzymatic degradation.

- Extended conjugation may enhance photophysical properties for imaging applications.

Solubility and Reactivity

- Target Compound : The N,N-dimethyl groups likely improve solubility in polar aprotic solvents, while the sulfonamide at position 2 facilitates hydrogen bonding.

- Chlorophenyl Analog () : The chlorine atom reduces solubility in aqueous media but may improve binding to hydrophobic pockets in proteins.

Comparative Data Table

Biological Activity

N,N-Dimethyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and antitumor activities, supported by relevant research findings and case studies.

- Molecular Formula : C11H16N2O2S

- Molecular Weight : 240.32 g/mol

- CAS Number : 300553-45-1

1. Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In a study comparing various thiourea derivatives, this compound demonstrated effective inhibition against several bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) ranged from 40 to 50 µg/mL, comparable to the standard antibiotic ceftriaxone .

| Bacterial Strain | Inhibition Zone Diameter (mm) | MIC (µg/mL) |

|---|---|---|

| E. faecalis | 29 | 40 |

| P. aeruginosa | 24 | 45 |

| S. typhi | 30 | 50 |

| K. pneumoniae | 19 | 50 |

2. Anti-inflammatory Activity

The compound has also shown potential in reducing inflammatory responses. A study evaluated its effects on interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) production in vitro. It was found that at a concentration of 10 µg/mL, this compound inhibited TNF-α production by approximately 78% and IL-6 by about 89%, indicating strong anti-inflammatory properties .

3. Antitumor Activity

In terms of antitumor efficacy, this compound was assessed for its impact on various cancer cell lines. It was observed that it significantly inhibited the growth of MCF-7 breast cancer cells, with an IC50 value indicating effective cytotoxicity at concentrations as low as 225 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the S phase .

Case Study 1: Antibacterial Efficacy

In a comparative study of novel tetrahydroisoquinoline derivatives, this compound was highlighted for its superior antibacterial activity compared to other synthesized compounds. The research emphasized its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines in cultured macrophages. This study supports the notion that this compound could serve as a therapeutic agent in inflammatory diseases .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide, and how do reaction conditions influence efficiency?

- The compound is typically synthesized via sulfonylaminomethylation of N-arylalkylsulfonamides using reagents like paraformaldehyde and sulfonic acid derivatives under reflux conditions . Alternative methods include Pictet-Spengler reactions, which utilize titanium(IV) isopropoxide and acetic-formic anhydride to form the tetrahydroisoquinoline core, followed by sulfonamide functionalization . Key factors affecting yield include solvent polarity (e.g., dichloromethane vs. DMF), temperature control (60–100°C), and stoichiometric ratios of sulfonating agents.

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituents on the tetrahydroisoquinoline ring and confirms sulfonamide group presence (δ 2.8–3.2 ppm for dimethylamino protons; δ 7.0–8.0 ppm for aromatic protons).

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion) and detects fragmentation patterns.

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% threshold for biological assays). Sodium 1,2-naphthoquinone-4-sulfonate analogs have been used in spectrophotometric quantification, suggesting derivatization protocols for trace analysis .

Q. How can researchers design preliminary biological activity assays for this compound?

- In vitro screening:

- Antimicrobial: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Antitumoral: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.

- Dose-response curves: Use logarithmic concentrations (1 nM–100 µM) to establish efficacy thresholds. Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%).

Advanced Research Questions

Q. How can conflicting data regarding biological efficacy be resolved in mechanistic studies?

- Replication: Repeat assays under standardized conditions (e.g., cell passage number, serum batch consistency).

- Orthogonal assays: Combine enzymatic (e.g., kinase inhibition) and phenotypic (e.g., apoptosis via Annexin V staining) readouts.

- Meta-analysis: Cross-reference with structurally similar compounds (e.g., MPTP derivatives) to identify structure-activity trends . Address contextual biases in data interpretation, as highlighted in cognitive research on self-report methodologies .

Q. What strategies optimize multi-step synthesis yields while minimizing side reactions?

- Catalyst screening: Transition metals (e.g., Pd/C for hydrogenation) or Lewis acids (e.g., Ti(OiPr)4) improve regioselectivity in Pictet-Spengler reactions .

- Solvent optimization: Polar aprotic solvents (e.g., THF) enhance intermediate stability.

- In-line purification: Flash chromatography (silica gel, ethyl acetate/hexane gradients) removes byproducts like unreacted sulfonyl chlorides.

Q. How does the sulfonamide group influence pharmacokinetic properties and target engagement?

- Lipophilicity: LogP calculations (e.g., ChemAxon) predict membrane permeability. Compare with N-methyl or N-alkyl analogs.

- Protein binding: Surface plasmon resonance (SPR) assays quantify binding affinity to serum albumin.

- Metabolic stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation. Sulfonamide-containing pesticides (e.g., dichlofluanid) show resistance to hydrolysis, suggesting metabolic inertness .

Q. What computational methods predict target interactions and off-target risks?

- Molecular docking: Use AutoDock Vina to simulate binding to receptors (e.g., GABA_A or kinase domains). Validate with mutagenesis studies.

- QSAR modeling: Train models on tetrahydroisoquinoline libraries to correlate substituents (e.g., dimethylamino vs. hydroxyethyl) with activity .

- Toxicity prediction: SwissADME or ProTox-II assess hepatotoxicity and neurotoxicity risks based on structural alerts (e.g., similarity to MPTP) .

Q. How can solubility challenges in biological testing be addressed?

- Co-solvents: Use cyclodextrins (e.g., HP-β-CD) or PEG formulations to enhance aqueous solubility.

- Salt formation: Synthesize hydrochloride or mesylate salts via acid-base titration.

- Nanoformulation: Encapsulate in liposomes (e.g., DOPC/cholesterol) for sustained release in in vivo models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.